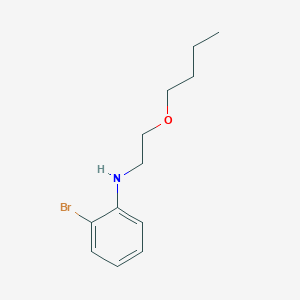
2-bromo-N-(2-butoxyethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of anilines, such as 2-bromo-N-(2-butoxyethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular formula of 2-bromo-N-(2-butoxyethyl)aniline is C12H18BrNO . It has a molecular weight of 272.19 . The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11 (12)13/h4-7,14H,2-3,8-10H2,1H3 .Physical And Chemical Properties Analysis
2-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature .Scientific Research Applications
Application 1: Preparation of Poly (oxyalkylene) Polymers
- Summary of the Application : 2-bromo-N-(2-butoxyethyl)aniline is used in the preparation of esters of 2-bromo-2-methylpropanoate of poly (oxyalkylene) polymers such as poly (ethylene glycol) or α -methyl poly (ethylene glycol). These polymers are frequently used for the synthesis of new and complex materials due to their biocompatibility and biodegradability properties .
- Methods of Application : The halogen chain-end group in the poly (oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS. The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .
- Results or Outcomes : Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used .
Application 2: Synthesis of Organobromine Compounds
- Summary of the Application : 2-bromo-N-(2-butoxyethyl)aniline is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds . Organobromine compounds are used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers.
- Results or Outcomes : The outcome of these reactions is the formation of a new organobromine compound. The properties and applications of the resulting compound can vary widely depending on the specific reaction conditions and the groups involved in the reaction .
Application 3: Synthesis of Anilines
- Summary of the Application : 2-bromo-N-(2-butoxyethyl)aniline is a primary amine that is widely used as a precursor in the synthesis of anilines . Anilines are important intermediates in the synthesis of a wide range of chemical compounds, ranging from pharmaceuticals to dyes.
- Results or Outcomes : The outcome of these reactions is the formation of a new aniline compound. The properties and applications of the resulting compound can vary widely depending on the specific reaction conditions and the groups involved in the reaction .
properties
IUPAC Name |
2-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVNEWPPXHUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-butoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



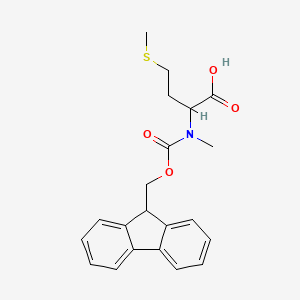

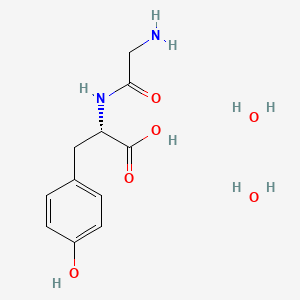
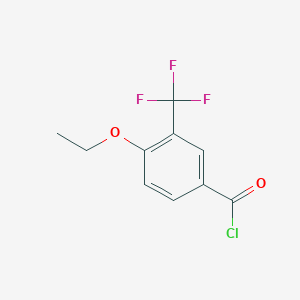

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
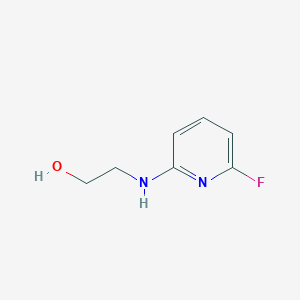
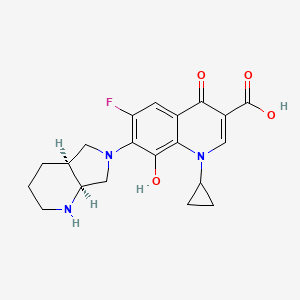
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
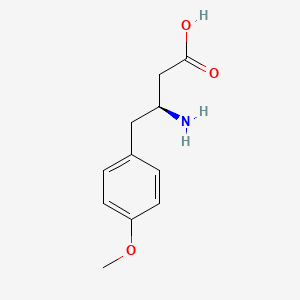
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
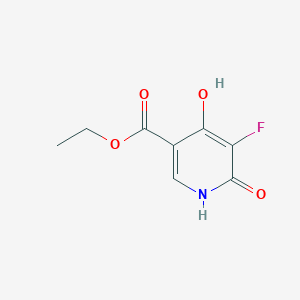
![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)